molecular formula C19H18N4S B2512222 3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852144-22-0

3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2512222
CAS No.: 852144-22-0
M. Wt: 334.44
InChI Key: JQQKIPNTKKNNND-UHFFFAOYSA-N
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Description

3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a triazole ring fused with an indole structure

Scientific Research Applications

Chemistry

In chemistry, 3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research, particularly as an anticancer and antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of cancer cells and various pathogens, making it a candidate for drug development .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethyl group.

    Introduction of the Benzylthio Group: The benzylthio group is introduced through a nucleophilic substitution reaction where a benzyl halide reacts with a thiol group attached to the triazole ring.

    Indole Synthesis: The indole moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the triazole and indole moieties, typically through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole-indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, such as matrix metalloproteinases (MMP-2 and MMP-9) . The compound’s ability to disrupt these pathways can lead to reduced tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities.

    Indole Derivatives: Compounds with an indole moiety are known for their wide range of biological activities, including anticancer and antimicrobial properties.

Uniqueness

What sets 3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole apart is the combination of the triazole and indole rings, along with the benzylthio group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c1-2-23-18(16-12-20-17-11-7-6-10-15(16)17)21-22-19(23)24-13-14-8-4-3-5-9-14/h3-12,20H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQKIPNTKKNNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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